molecular formula C18H14ClNO2 B13937569 6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one

6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one

Cat. No.: B13937569
M. Wt: 311.8 g/mol
InChI Key: AINIQEZYFVMAHH-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a chlorophenyl group and a hydroxy-methylphenyl group attached to a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 4-hydroxy-3-methylbenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.

    Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, such as using hydrochloric acid, to form the pyridinone ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Introduction of various substituents on the chlorophenyl group.

Scientific Research Applications

6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenyl)-4-(4-hydroxyphenyl)pyridin-2(1h)-one: Lacks the methyl group on the hydroxyphenyl ring.

    6-(2-Chlorophenyl)-4-(3-methylphenyl)pyridin-2(1h)-one: Lacks the hydroxy group on the methylphenyl ring.

Uniqueness

6-(2-Chlorophenyl)-4-(4-hydroxy-3-methylphenyl)pyridin-2(1h)-one is unique due to the presence of both the hydroxy and methyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

6-(2-chlorophenyl)-4-(4-hydroxy-3-methylphenyl)-1H-pyridin-2-one

InChI

InChI=1S/C18H14ClNO2/c1-11-8-12(6-7-17(11)21)13-9-16(20-18(22)10-13)14-4-2-3-5-15(14)19/h2-10,21H,1H3,(H,20,22)

InChI Key

AINIQEZYFVMAHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3Cl)O

Origin of Product

United States

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